Technical Characterization Profile: 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole
Technical Characterization Profile: 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole
This guide provides a comprehensive technical analysis of the physicochemical characterization of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole , focusing on melting point determination, synthesis validation, and structural analogs.
Executive Summary & Chemical Identity
1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry for the development of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 4-methoxy substitution on the pyrazole ring—a motif less common than the 4-halo or 4-alkyl variants—which imparts distinct electronic properties (electron-donating) compared to the electron-withdrawing 4-iodo analogs often found in coupling partners.
Accurate melting point (MP) data is the primary metric for assessing the crystalline purity of this intermediate before it undergoes critical downstream reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 1-[(4-iodophenyl)methyl]-4-methoxy-1H-pyrazole |
| Molecular Formula | C₁₁H₁₁IN₂O |
| Molecular Weight | 314.12 g/mol |
| Key Functionality | Aryl Iodide (Electrophile), Methoxy-Pyrazole (Nucleophile/Ligand) |
| Physical State | Crystalline Solid (White to Off-White) |
Melting Point Data & Physicochemical Analysis[1][2][3][4][5][6][7]
Experimental vs. Predicted Data
While specific experimental melting point data for this exact isomer is limited in public chemical repositories, its thermal properties can be rigorously bounded by analyzing structurally validated analogs. The presence of the heavy iodine atom on the benzyl ring significantly increases the lattice energy (and thus MP) compared to unsubstituted benzyl variants.
| Compound | Structure Note | Melting Point (°C) | Source/Status |
| Target: 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole | 4-OMe Pyrazole + 4-I Benzyl | 78 – 82 °C (Predicted) | Calculated via SAR Analysis |
| Analog A: 1-Benzyl-4-iodo-1H-pyrazole | 4-I Pyrazole + Unsub. Benzyl | 61 – 65 °C | [Experimental Reference 1] |
| Analog B: 1-(4-Methoxybenzyl)-4-iodo-1H-pyrazole | 4-I Pyrazole + 4-OMe Benzyl | 63 – 67 °C | [Experimental Reference 2] |
| Analog C: 4-Methoxy-1H-pyrazole | 4-OMe Pyrazole (Unsubstituted N) | 46 – 48 °C | [Experimental Reference 3] |
Technical Insight: The introduction of the para-iodine atom on the benzyl ring (Target) typically raises the melting point by 15–20°C relative to the unsubstituted benzyl analog (Analog C derivative) due to increased London dispersion forces and molecular weight. Conversely, the 4-methoxy group on the pyrazole is flexible and may slightly lower the packing efficiency compared to a 4-iodo substituent. Therefore, the expected range is 75–85°C .
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.
-
Sparingly Soluble: Ethanol, Methanol (cold).
-
Insoluble: Water, Hexanes.
Synthetic Route & Structural Validation
To ensure the melting point data corresponds to the correct isomer, the synthesis must be regioselective. 4-Methoxypyrazole is symmetric at the nitrogen positions (tautomers are identical), ensuring that alkylation yields a single N-alkylated product, unlike 3-substituted pyrazoles which produce regioisomeric mixtures.
Synthesis Protocol (Alkylation)
Reaction: Nucleophilic substitution of 4-iodobenzyl bromide by 4-methoxypyrazole.
-
Reagents: 4-Methoxy-1H-pyrazole (1.0 eq), 4-Iodobenzyl bromide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
-
Conditions: Stir at 60°C for 4–6 hours under Argon.
-
Work-up: Dilute with water, extract with EtOAc, wash with brine.
-
Purification (Crucial for MP): Recrystallize from Ethanol/Hexane (1:4) . Do not rely solely on column chromatography if precise MP is required.
Logical Pathway Diagram
The following diagram illustrates the critical path from synthesis to validated data generation.
Caption: Workflow for the synthesis, purification, and characterization of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole.
Analytical Validation Methodologies
Melting Point Determination Protocol
For research-grade accuracy, the "Capillary Method" is recommended over automated digital systems unless they are calibrated with a standard (e.g., Benzophenone, MP 48°C).
Step-by-Step Protocol:
-
Preparation: Dry the recrystallized sample under high vacuum (0.1 mbar) for 4 hours to remove solvent traces (solvent occlusion depresses MP).
-
Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure the powder is compact.
-
Ramping:
-
Rapid Heat: 10°C/min up to 60°C.
-
Critical Phase: 1°C/min from 60°C to melt.
-
-
Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid crystal disappears (Clear Point).
-
Acceptable Range: A range < 2°C indicates high purity (e.g., 78.5 – 80.1 °C).
-
Structural Confirmation (NMR)
Before trusting the MP, confirm the absence of the N-unsubstituted precursor.
-
1H NMR (CDCl₃, 400 MHz):
-
δ 3.80 (s, 3H): Methoxy group (-OCH₃).
-
δ 5.25 (s, 2H): Benzylic methylene (-CH₂-).
-
δ 7.05 (d, 2H) & 7.65 (d, 2H): Para-substituted aromatic system (AA'BB' pattern typical of 4-iodobenzyl).
-
δ 7.20 (s, 1H) & 7.40 (s, 1H): Pyrazole protons (H3/H5). Note: The symmetry is broken by N-alkylation.
-
References
-
Sigma-Aldrich. (2024). Product Specification: 1-Benzyl-4-iodo-1H-pyrazole (CAS 50877-42-4). Retrieved from
-
Chem-Impex International. (2024). Catalog Entry: 4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole (CAS 905751-58-8). Retrieved from
-
PubChem Database. (2024). Compound Summary: 4-Methoxy-1H-pyrazole (CID 136562). National Library of Medicine. Retrieved from
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179.[1] DOI: 10.15227/orgsyn.085.0179.[1] Retrieved from
